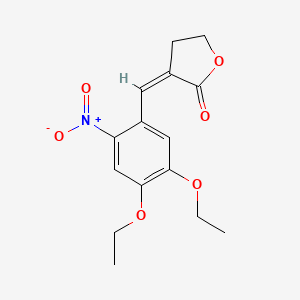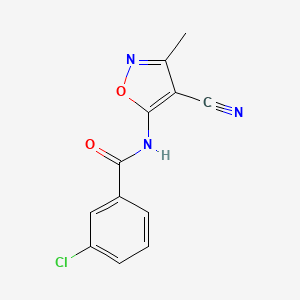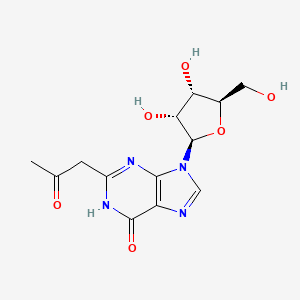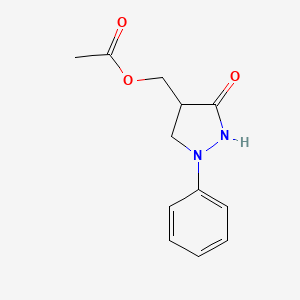
4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. The presence of the benzofuran moiety in various compounds has been associated with a wide range of biological activities, making it a significant scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzofuran with 4-methoxyaniline and phenyl isothiocyanate in absolute ethanol. This reaction proceeds in the absence of any catalysts and yields the desired product with an 83% yield . Another method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are advantageous due to their high yield and fewer side reactions . The use of proton quantum tunneling in the construction of benzofuran rings has also been reported to result in high yields and fewer side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The benzofuran moiety is known to participate in free radical cyclization cascades, which are useful for constructing complex polycyclic benzofuran compounds .
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include hydrazine hydrate, hydroxylamine hydrochloride, and various aldehydes . Basic conditions are often employed for dehydrative cyclization reactions .
Major Products Formed
The major products formed from the reactions of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline include various substituted benzofuran derivatives, which exhibit significant biological activities such as antimicrobial, anticancer, and antiviral properties .
Applications De Recherche Scientifique
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .
Comparaison Avec Des Composés Similaires
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be compared with other similar compounds, such as:
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine: This compound shares a similar benzofuran core but differs in its substituents, leading to variations in biological activity.
4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine: This compound also contains a benzofuran moiety but has different substituents, resulting in distinct pharmacological properties.
Propriétés
Numéro CAS |
340985-39-9 |
|---|---|
Formule moléculaire |
C28H23NO |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C28H23NO/c1-20-7-13-24(14-8-20)29(25-15-9-21(2)10-16-25)26-17-11-22(12-18-26)28-19-23-5-3-4-6-27(23)30-28/h3-19H,1-2H3 |
Clé InChI |
NURBYHPTYKERNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)








